molecular formula C24H26N2O6S B3669031 N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3669031
M. Wt: 470.5 g/mol
InChI Key: KNEAQPZMLGUQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound is characterized by its complex structure, which includes methoxyphenyl and methylbenzenesulfonamido groups.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-17-9-12-19(13-10-17)33(28,29)26(21-7-5-6-8-22(21)31-3)16-24(27)25-20-14-11-18(30-2)15-23(20)32-4/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEAQPZMLGUQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an amine derivative under basic conditions.

    Coupling reactions: The intermediate product is then coupled with 2,4-dimethoxyphenyl and 2-methoxyphenyl groups using appropriate coupling agents such as carbodiimides.

    Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE: can be compared with other sulfonamides such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other sulfonamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.